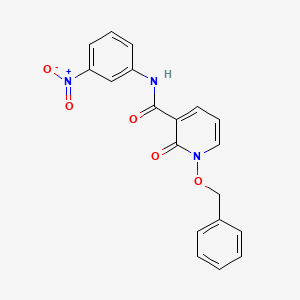

1-(benzyloxy)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound seems to be a complex organic molecule. Based on its name, it appears to contain a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), which is a common structure in many pharmaceuticals .

Synthesis Analysis

While specific synthesis information for this compound was not found, similar compounds such as “®-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol” have been synthesized from 4-benzyloxy-3-nitrophenyl-α-bromoacetophenone using a BH3 complex with polymer-bonded ®-diphenylpyrrolidinemethanol as the catalyst and NaBH4/Me3SiCl as reductant via an enantioselective reduction .

Wissenschaftliche Forschungsanwendungen

Antihypertensive and Coronary Vessel Dilator Properties

1,4-Dihydropyridines, which share structural similarities with 1-(benzyloxy)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, have been identified as antihypertensive agents and coronary vessel dilators. Their synthesis involves the condensation of enamines with ylidene acid esters, and they exhibit significant potential in cardiovascular therapy (Abernathy, 1978).

Antioxidant Activity

A series of novel carboxylic acid derivatives, similar in structure to the compound , displayed potent antioxidant activities. These activities were measured using methods like DPPH radical scavenging and reducing power assay, highlighting their potential in combating oxidative stress (Tumosienė et al., 2019).

New Synthetic Routes for Dihydropyridine Derivatives

Research has also focused on developing novel synthetic routes for dihydropyridine derivatives. These methods achieve high yields and provide pathways to create various compounds with potential medicinal applications (Shim et al., 1988).

Applications in Molecular Electronic Devices

Certain nitroamine-containing molecules, which are structurally related to this compound, have been used in molecular electronic devices. These molecules exhibit properties like negative differential resistance, which are crucial for the development of advanced electronic components (Chen et al., 1999).

Photorearrangement in Medicinal Nitro-Compounds

Research into medicinal nitro-compounds, including derivatives of N-aryl-2-nitrobenzamides, has uncovered photo-rearrangement processes. These findings are significant for understanding the behavior of such compounds under light exposure and their potential applications in medicinal chemistry (Gunn & Stevens, 1973).

Eigenschaften

IUPAC Name |

N-(3-nitrophenyl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O5/c23-18(20-15-8-4-9-16(12-15)22(25)26)17-10-5-11-21(19(17)24)27-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGJRUAAJIQAEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2978687.png)

![1-(naphthalen-1-ylmethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2978689.png)

![N,N-diethyl-5-{5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine](/img/structure/B2978692.png)

![N-[2-(adamantan-1-yl)ethyl]benzamide](/img/structure/B2978695.png)

![2,5-dichloro-N-{[4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2978701.png)

![5-((4-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2978705.png)